molecular formula C27H24FN3O4S B10895779 N-(4-fluorophenyl)-2-(2-{(E)-[(2Z)-3-(2-methoxyethyl)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetamide

N-(4-fluorophenyl)-2-(2-{(E)-[(2Z)-3-(2-methoxyethyl)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetamide

Cat. No.: B10895779
M. Wt: 505.6 g/mol
InChI Key: FMQOZTAZIUUOHL-DAVZBEIMSA-N
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Description

N~1~-(4-FLUOROPHENYL)-2-(2-{[3-(2-METHOXYETHYL)-4-OXO-2-(PHENYLIMINO)-1,3-THIAZOLAN-5-YLIDEN]METHYL}PHENOXY)ACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a fluorophenyl group, a thiazolidinone moiety, and a phenoxyacetamide linkage, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-FLUOROPHENYL)-2-(2-{[3-(2-METHOXYETHYL)-4-OXO-2-(PHENYLIMINO)-1,3-THIAZOLAN-5-YLIDEN]METHYL}PHENOXY)ACETAMIDE typically involves multiple steps:

    Formation of the Thiazolidinone Core: This step involves the reaction of a substituted thioamide with an α-halo ketone under basic conditions to form the thiazolidinone ring.

    Introduction of the Phenyl Group: The phenyl group is introduced via a nucleophilic substitution reaction, where a phenyl halide reacts with the thiazolidinone intermediate.

    Attachment of the Fluorophenyl Group: The fluorophenyl group is attached through a coupling reaction, often using palladium-catalyzed cross-coupling methods such as Suzuki or Heck reactions.

    Formation of the Phenoxyacetamide Linkage: This final step involves the reaction of the phenoxyacetic acid derivative with the intermediate compound to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the imine group, converting it to an amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH~4~) or lithium aluminum hydride (LiAlH~4~) are typically used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, N1-(4-FLUOROPHENYL)-2-(2-{[3-(2-METHOXYETHYL)-4-OXO-2-(PHENYLIMINO)-1,3-THIAZOLAN-5-YLIDEN]METHYL}PHENOXY)ACETAMIDE can be studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.

Medicine

The compound’s structure suggests potential pharmaceutical applications. It could be investigated as a lead compound for the development of new drugs targeting specific enzymes or receptors.

Industry

In industry, this compound might be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of N1-(4-FLUOROPHENYL)-2-(2-{[3-(2-METHOXYETHYL)-4-OXO-2-(PHENYLIMINO)-1,3-THIAZOLAN-5-YLIDEN]METHYL}PHENOXY)ACETAMIDE would depend on its specific application. For instance, if it exhibits antimicrobial activity, it might inhibit bacterial enzymes or disrupt cell membrane integrity. If used in a pharmaceutical context, it could interact with specific molecular targets such as receptors or enzymes, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N~1~-(4-CHLOROPHENYL)-2-(2-{[3-(2-METHOXYETHYL)-4-OXO-2-(PHENYLIMINO)-1,3-THIAZOLAN-5-YLIDEN]METHYL}PHENOXY)ACETAMIDE
  • N~1~-(4-BROMOPHENYL)-2-(2-{[3-(2-METHOXYETHYL)-4-OXO-2-(PHENYLIMINO)-1,3-THIAZOLAN-5-YLIDEN]METHYL}PHENOXY)ACETAMIDE

Uniqueness

The presence of the fluorophenyl group in N1-(4-FLUOROPHENYL)-2-(2-{[3-(2-METHOXYETHYL)-4-OXO-2-(PHENYLIMINO)-1,3-THIAZOLAN-5-YLIDEN]METHYL}PHENOXY)ACETAMIDE imparts unique electronic properties that can influence its reactivity and interaction with biological targets. This makes it distinct from its chloro- and bromo- analogs, which may have different reactivity profiles and biological activities.

Properties

Molecular Formula

C27H24FN3O4S

Molecular Weight

505.6 g/mol

IUPAC Name

N-(4-fluorophenyl)-2-[2-[(E)-[3-(2-methoxyethyl)-4-oxo-2-phenylimino-1,3-thiazolidin-5-ylidene]methyl]phenoxy]acetamide

InChI

InChI=1S/C27H24FN3O4S/c1-34-16-15-31-26(33)24(36-27(31)30-21-8-3-2-4-9-21)17-19-7-5-6-10-23(19)35-18-25(32)29-22-13-11-20(28)12-14-22/h2-14,17H,15-16,18H2,1H3,(H,29,32)/b24-17+,30-27?

InChI Key

FMQOZTAZIUUOHL-DAVZBEIMSA-N

Isomeric SMILES

COCCN1C(=O)/C(=C\C2=CC=CC=C2OCC(=O)NC3=CC=C(C=C3)F)/SC1=NC4=CC=CC=C4

Canonical SMILES

COCCN1C(=O)C(=CC2=CC=CC=C2OCC(=O)NC3=CC=C(C=C3)F)SC1=NC4=CC=CC=C4

Origin of Product

United States

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